2-Chloro-3-nitropyridine

説明

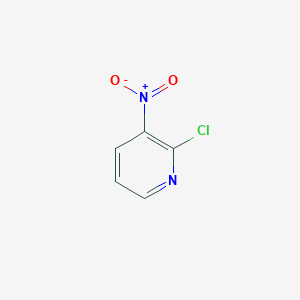

Structure

3D Structure

特性

IUPAC Name |

2-chloro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOLETYDNTVQDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063929 | |

| Record name | Pyridine, 2-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | 2-Chloro-3-nitropyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19579 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5470-18-8, 34515-82-7 | |

| Record name | 2-Chloro-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-chloro-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3-nitropyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-chloro-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 2-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 34515-82-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 2-Chloro-3-nitropyridine

An In-depth Technical Guide to 2-Chloro-3-nitropyridine

Introduction

This compound is a highly functionalized pyridine derivative with the chemical formula C₅H₃ClN₂O₂.[1] It appears as a yellow crystalline solid or powder and is recognized for its role as a versatile intermediate in organic synthesis.[1][2][3][4] Its structure, featuring a pyridine ring substituted with both a chloro and a nitro group, makes it a valuable building block in the pharmaceutical, agrochemical, and dye industries.[1][5] The electron-withdrawing nature of the nitro group significantly influences the reactivity of the chlorine atom, making it susceptible to nucleophilic displacement, which is a cornerstone of its synthetic utility.[6]

Physical and Chemical Properties

The physical and chemical characteristics of this compound are well-documented, providing essential data for its handling, storage, and application in chemical reactions.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 158.54 g/mol | [2][7][8][9] |

| Appearance | Yellow crystalline powder | [1][2][3][4] |

| Melting Point | 100-103 °C | [3][7][8][10] |

| Boiling Point | 260.3±20.0 °C (Predicted) | [7] |

| Flash Point | 185 °C / 365 °F | [7][10] |

| Solubility | Insoluble or sparingly soluble in water.[1][7][11] | Forms needles from H₂O.[4][7] |

| pKa | Data available in IUPAC Digitized pKa Dataset.[9] |

| Log P (Octanol/Water) | 1.312 |[12] |

Table 2: Compound Identification

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 5470-18-8 | [1][2][7][10] |

| IUPAC Name | This compound | [3][9] |

| Synonyms | 3-Nitro-2-chloropyridine | [2][9] |

| Molecular Formula | C₅H₃ClN₂O₂ | [1][3][7][8][9] |

| InChI Key | UUOLETYDNTVQDY-UHFFFAOYSA-N | [1][3][9] |

| Canonical SMILES | C1=CC(=C(N=C1)Cl)--INVALID-LINK--[O-] |[1][9] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data Summary

| Technique | Key Information | Source(s) |

|---|---|---|

| ¹H NMR | Spectra available. Key shifts reported at 8.644, 8.251, and 7.507 ppm in CDCl₃. | [9][13] |

| ¹³C NMR | Spectra available. | [9][13] |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 158. Other major peaks at m/z 112 and 76. | [9][13][14] |

| Infrared (IR) Spectroscopy | Conforms to standard spectra. Data available from KBr-Pellet and ATR-Neat techniques. | [3][9][15] |

| Raman Spectroscopy | FT-Raman spectra available. |[9] |

Reactivity and Chemical Applications

This compound is primarily used as an intermediate in multi-step syntheses.[4] Its reactivity is dominated by the interplay between the pyridine ring, the nitro group, and the chlorine substituent.

-

Nucleophilic Aromatic Substitution (SNAr) : The chlorine atom at the 2-position is activated by the electron-withdrawing nitro group at the 3-position, making it a good leaving group in nucleophilic substitution reactions.[6] It readily reacts with various nucleophiles such as amines, alcohols, and thiols to form a wide range of substituted pyridine derivatives.[4][6][7]

-

SN(ANRORC) Mechanism : The reaction of this compound with hydroxide ions has been shown to proceed via an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism, forming intermediates that can be studied by NMR and X-ray crystallography.[16]

-

Reduction of the Nitro Group : The nitro group can be reduced to an amino group, providing another site for functionalization.[5][6] This reaction yields 2-chloro-3-aminopyridine, another important intermediate for synthesizing drugs like pirenzepine (an anti-ulcer medication) and diazepine-based anti-AIDS agents.[5]

-

Applications in Synthesis : It serves as a key starting material for agrochemicals and pharmaceuticals.[1][5] For instance, it is used to synthesize 2-anilino-3-nitropyridine derivatives by reacting with substituted anilines, which are precursors to compounds with potential cytotoxic activity.[5]

Experimental Protocols

Synthesis of this compound from 3-Nitropyridine-2-carboxylic Acid

This protocol describes a decarboxylative halogenation reaction to produce this compound.[1][4][7]

Reagents and Equipment:

-

3-Nitropyridine-2-carboxylic acid (50.4 mg, 0.3 mmol)

-

Sodium carbonate (64.0 mg, 0.6 mmol)

-

Sodium chloride (17.6 mg, 0.3 mmol)

-

tert-Butyl hypochlorite (32 μL, 0.3 mmol)

-

Dichloromethane (CH₂Cl₂, 3 mL)

-

25 mL Schlenk reaction flask

-

Oil bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Petroleum ether/ethyl acetate eluent system

Procedure:

-

Accurately weigh 3-nitropyridine-2-carboxylic acid, sodium carbonate, sodium chloride, and tert-butyl hypochlorite into a 25 mL Schlenk reaction flask.[1][4][7]

-

Add 3 mL of dichloromethane to the flask to serve as the solvent.[4][7]

-

Place the reaction mixture in a preheated oil bath at 25 °C.[4][7]

-

Allow the reaction to stir for 20 hours at this temperature.[4][7]

-

Upon completion, remove the solvent by distillation under reduced pressure using a rotary evaporator.[4][7]

-

The resulting crude product is then purified by silica gel column chromatography.[4][7]

-

Elute the column with a petroleum ether/ethyl acetate solvent system to isolate the final product.[4][7]

-

This procedure yields this compound, with reported yields around 58%.[1][4][7]

Caption: Workflow for the Synthesis of this compound.

Safety and Handling

This compound is considered a hazardous chemical and requires careful handling.[10]

Table 4: Safety and Handling Information | Hazard Category | Description | Precautionary Measures | Source(s) | | :--- | :--- | :--- | :--- | | Acute Toxicity | Harmful if swallowed (Oral, Category 4).[10][12] | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth. |[12] | | Skin Irritation | Causes skin irritation (Category 2).[10][12] | Wear protective gloves. Wash skin thoroughly after handling. If on skin, wash with plenty of soap and water. |[10][12] | | Eye Irritation | Causes serious eye irritation (Category 2).[10][12] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. |[10][12] | | Respiratory Irritation | May cause respiratory irritation (STOT SE 3).[10][12] | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air. |[10][12] | | Storage | Store in a cool, dry, well-ventilated place away from incompatible substances like strong oxidizing agents.[1][7][10] Keep container tightly closed and sealed in dry, room temperature conditions. |[7] | | Incompatibilities | Strong oxidizing agents.[2][10] | | | | Decomposition | Hazardous decomposition products include hydrogen chloride, nitrogen oxides, and carbon monoxide.[2] | | |

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound(5470-18-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. This compound, 99+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | 5470-18-8 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound CAS#: 5470-18-8 [m.chemicalbook.com]

- 8. 5470-18-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound | C5H3ClN2O2 | CID 79613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. This compound | 5470-18-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. This compound(5470-18-8) 13C NMR spectrum [chemicalbook.com]

- 14. This compound [webbook.nist.gov]

- 15. This compound [webbook.nist.gov]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Chloro-3-nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries. This document collates available data on its physicochemical properties, outlines detailed experimental protocols for its analysis, and discusses its stability under various conditions to ensure its effective and safe use in research and development.

Core Properties of this compound

This compound is a yellow crystalline powder.[1][2] It is recognized as a stable compound under normal storage conditions, but exhibits reactivity with strong oxidizing agents and instability in alkaline environments.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃ClN₂O₂ | [4] |

| Molecular Weight | 158.54 g/mol | [4] |

| Appearance | Yellow crystalline powder | [1][2] |

| Melting Point | 100-103 °C | [5] |

| Boiling Point | 260.3 ± 20.0 °C (Predicted) | |

| Water Solubility | Insoluble / Sparingly soluble | [2] |

| pKa | -2.60 ± 0.10 (Predicted) | [2] |

Solubility Profile

Table 2: Mole Fraction Solubility (x₁) of 3-Hydroxy-2-nitropyridine in Various Solvents at Different Temperatures (T/K) [6][7]

| T/K | Methanol (10³x₁) | Ethanol (10³x₁) | Isopropanol (10³x₁) | Acetone (10³x₁) | Ethyl Acetate (10³x₁) | Acetonitrile (10³x₁) | Tetrahydrofuran (10³x₁) | n-Hexane (10³x₁) |

| 278.15 | 11.85 | 8.98 | 6.54 | 29.87 | 15.62 | 21.45 | 45.21 | 0.12 |

| 283.15 | 14.23 | 10.76 | 7.89 | 35.76 | 18.98 | 25.87 | 54.32 | 0.15 |

| 288.15 | 17.01 | 12.98 | 9.56 | 42.89 | 22.87 | 31.02 | 65.12 | 0.19 |

| 293.15 | 20.21 | 15.54 | 11.54 | 51.23 | 27.34 | 37.11 | 77.89 | 0.24 |

| 298.15 | 23.89 | 18.45 | 13.87 | 60.89 | 32.45 | 44.23 | 92.54 | 0.30 |

| 303.15 | 28.12 | 21.78 | 16.54 | 71.98 | 38.23 | 52.45 | 109.87 | 0.37 |

| 308.15 | 32.98 | 25.56 | 19.56 | 84.56 | 44.78 | 61.87 | 129.87 | 0.45 |

| 313.15 | 38.54 | 29.87 | 23.01 | 98.76 | 52.12 | 72.54 | 152.43 | 0.55 |

| 318.15 | 44.87 | 34.76 | 26.98 | 114.65 | 60.34 | 84.65 | 177.87 | 0.67 |

Stability Profile

This compound is stable under normal ambient temperatures and pressures.[2] However, it is susceptible to degradation under specific conditions.

3.1. pH Stability and Hydrolysis

This compound is unstable in the presence of strong bases. Studies have shown that it reacts with hydroxide ions, leading to a ring-opening of the pyridine structure.[8] This reaction proceeds via a nucleophilic attack of the hydroxide ion on the pyridine ring. The intermediate formed from this compound does not readily undergo ring closure and instead proceeds to form various decomposition products.[8] Therefore, exposure to alkaline conditions should be avoided during storage and in reaction mixtures.

3.2. Thermal Stability

3.3. Photostability

The photostability of this compound has not been extensively reported. As a nitroaromatic compound, it has the potential to be light-sensitive. It is recommended to store the compound protected from light.[9] Photostability studies are crucial to assess its degradation upon exposure to light, especially if the final drug product is intended for storage under conditions where light exposure is possible.

3.4. Incompatibilities

This compound is incompatible with strong oxidizing agents.[1] Contact with such materials should be avoided to prevent vigorous and potentially hazardous reactions.

Experimental Protocols

4.1. Determination of Aqueous and Organic Solvent Solubility (Gravimetric Method)

This protocol outlines a standard gravimetric method for determining the solubility of this compound in various solvents.

Methodology:

-

Apparatus: Analytical balance, constant temperature water bath or incubator, calibrated volumetric flasks, vials with screw caps, filter membranes (e.g., 0.45 µm PTFE), and a vacuum oven.

-

Procedure: a. Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, dimethylformamide, dimethyl sulfoxide). b. Seal the vials and place them in a constant temperature bath shaker set to the desired temperature (e.g., 25 °C, 37 °C). c. Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. d. After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow undissolved solid to settle. e. Carefully withdraw a known volume of the clear supernatant using a pre-warmed/cooled pipette and filter it through a 0.45 µm filter into a pre-weighed vial. f. Determine the mass of the collected filtrate. g. Evaporate the solvent from the vial in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is achieved. h. Calculate the solubility in g/100 mL or other desired units.

4.2. Stability Indicating HPLC Method for Degradation Studies

This protocol describes a general approach for developing a stability-indicating HPLC method to analyze this compound and its degradation products. A reported HPLC method for this compound utilizes a C18 column with a mobile phase of acetonitrile and water with phosphoric acid.[1]

Methodology:

-

Apparatus: High-Performance Liquid Chromatography (HPLC) system with a UV detector, a suitable reverse-phase column (e.g., C18, 5 µm, 4.6 x 250 mm), analytical balance, and volumetric glassware.

-

Forced Degradation Study: a. Acid Hydrolysis: Dissolve this compound in a suitable solvent and add a solution of hydrochloric acid (e.g., 0.1 N HCl). Heat the solution (e.g., at 60 °C) for a defined period. Neutralize the solution before injection. b. Base Hydrolysis: Dissolve this compound in a suitable solvent and add a solution of sodium hydroxide (e.g., 0.1 N NaOH) at room temperature for a defined period. Neutralize the solution before injection. c. Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂). Store the solution at room temperature for a defined period. d. Thermal Degradation: Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80 °C) for a defined period. Dissolve the sample in a suitable solvent for analysis. e. Photodegradation: Expose a solution of this compound to a light source compliant with ICH Q1B guidelines (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[3][10] Analyze a control sample stored in the dark.

-

Method Development and Validation: a. Develop an HPLC method (optimizing mobile phase composition, flow rate, and detection wavelength) that separates the parent peak of this compound from all degradation product peaks. b. Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The peak purity of the parent compound under stress conditions should be assessed using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Visualizations

5.1. Logical Workflow for Stability Assessment

Caption: A logical workflow for assessing the stability of this compound.

5.2. Factors Influencing Stability

References

- 1. Pyridine, 2-chloro-3-nitro- | SIELC Technologies [sielc.com]

- 2. researchgate.net [researchgate.net]

- 3. iagim.org [iagim.org]

- 4. This compound | C5H3ClN2O2 | CID 79613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 99+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. calpaclab.com [calpaclab.com]

- 10. ema.europa.eu [ema.europa.eu]

A Comprehensive Technical Guide to the Safe Handling of 2-Chloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data, handling precautions, and emergency procedures for 2-Chloro-3-nitropyridine (CAS No. 5470-18-8). The information is compiled to assist laboratory personnel in minimizing risks and ensuring a safe working environment.

Chemical Identification and Physical Properties

This compound is a yellow crystalline solid.[1] It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2][3]

| Property | Value | Reference |

| Molecular Formula | C₅H₃ClN₂O₂ | [4] |

| Molecular Weight | 158.54 g/mol | [5] |

| Appearance | White to Yellow to Green powder to crystal | [6][7] |

| Melting Point | 100 - 103 °C / 212 - 217.4 °F | [8] |

| Flash Point | 185 °C / 365 °F | [5][8] |

| Solubility | Sparingly soluble in water. | [1] |

| Odor | Odorless | [8] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classifications are summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4][6][7][9][10] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][6][9][10] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[4][6][9][10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4][6][9][10] |

Hazard Pictogram: [9]

Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure the stability of this compound.

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[9][11]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8][9]

-

Avoid contact with skin, eyes, and clothing.[11]

-

Minimize dust generation and accumulation.[11]

Storage:

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

| Protection Type | Specification | Reference |

| Eye/Face Protection | Wear tightly fitting safety goggles or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may also be necessary. | [8][11][12] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. | [8][9][11] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A dust mask type N95 (US) is recommended. | [5][11] |

First Aid Measures

In case of exposure, follow these first aid procedures immediately:

| Exposure Route | First Aid Measures | Reference |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical aid. | [11] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists. | [8][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Get medical aid. | [8][11] |

| Ingestion | If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Call a POISON CENTER or doctor/physician if you feel unwell. | [6][8][11] |

Accidental Release and Fire-Fighting Measures

Accidental Release:

-

Ensure adequate ventilation.[8]

-

Evacuate personnel to safe areas.[12]

-

Wear appropriate personal protective equipment.[8]

-

Avoid dust formation.[8]

-

Sweep up and shovel into a suitable container for disposal.[8]

-

Avoid dispersal of dust in the air.

-

Do not let product enter drains.[3]

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[11]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[11] This may include nitrogen oxides, carbon oxides, and hydrogen chloride gas.[13]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[8][11]

Experimental Protocols for Toxicity Assessment

While specific experimental data for the toxicity of this compound is not publicly available, the following are generalized protocols for assays commonly used to determine the types of hazards associated with this chemical.

Bacterial Reverse Mutation Assay (Ames Test)

This assay is used to assess the mutagenic potential of a chemical.

Methodology:

-

Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-dependent Escherichia coli (e.g., WP2 uvrA) are used.[5]

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[5][11]

-

Procedure:

-

The test compound is dissolved in a suitable solvent (e.g., DMSO).

-

Varying concentrations of the test compound, the bacterial strain, and either the S9 mix or a buffer are combined in a test tube with molten top agar.

-

The mixture is poured onto a minimal glucose agar plate.[12]

-

The plates are incubated at 37°C for 48-72 hours.[12]

-

-

Evaluation: The number of revertant colonies (colonies that have mutated to regain their ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to a negative control.[8]

In Vitro Cytotoxicity Assay

This assay measures the toxicity of a compound to cultured cells.

Methodology:

-

Cell Lines: A suitable cell line (e.g., Balb/c 3T3) is cultured in a 96-well plate.

-

Exposure: The cells are exposed to various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).[14]

-

Endpoint Measurement: Cell viability is assessed using a colorimetric assay such as the MTT assay.

-

The MTT reagent is added to the wells and incubated.

-

Mitochondrial dehydrogenases in viable cells convert the MTT to a purple formazan product.

-

The formazan is solubilized, and the absorbance is measured using a plate reader.

-

-

Evaluation: The absorbance is proportional to the number of viable cells. The results are used to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualized Workflows

Safe Handling and Emergency Response Workflow

Caption: Workflow for the safe handling and emergency response for this compound.

Disclaimer: This guide is intended for informational purposes only and should not be a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and guidelines. Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling any chemical.

References

- 1. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models [mdpi.com]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. enamine.net [enamine.net]

- 6. This compound | C5H3ClN2O2 | CID 79613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 5470-18-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 13. bulldog-bio.com [bulldog-bio.com]

- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Chloro-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-Chloro-3-nitropyridine, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data

The structural elucidation of this compound is critically supported by data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. These data points are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data

Two different datasets for the proton NMR of this compound are presented, showcasing the slight variations that can arise from different experimental conditions.

| Parameter | Dataset 1 | Dataset 2 |

| Spectrometer Frequency | 300 MHz | 89.56 MHz |

| Solvent | Acetone-d₆ | CDCl₃ |

| Chemical Shift (δ) H-4 | 8.473 ppm | 8.251 ppm |

| Chemical Shift (δ) H-5 | 7.733 ppm | 7.507 ppm |

| Chemical Shift (δ) H-6 | 8.702 ppm | 8.644 ppm |

| Coupling Constant (J) H4-H5 | 7.97 Hz | 8.0 Hz |

| Coupling Constant (J) H4-H6 | 1.73 Hz | 1.8 Hz |

| Coupling Constant (J) H5-H6 | 4.75 Hz | 4.7 Hz |

¹³C NMR Data

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the absorption bands corresponding to the aromatic pyridine ring and the nitro group.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C and C=N Stretch | 1600 - 1400 |

| Asymmetric NO₂ Stretch | 1550 - 1500 |

| Symmetric NO₂ Stretch | 1355 - 1335 |

| C-Cl Stretch | 850 - 550 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular weight is 158.54 g/mol .[1]

| Parameter | Value |

| Molecular Formula | C₅H₃ClN₂O₂ |

| Molecular Weight | 158.54 g/mol [1] |

| Molecular Ion (M⁺) | m/z 158 |

| Major Fragments (m/z) | 112, 76[2] |

The fragmentation pattern suggests the loss of the nitro group (NO₂) to give a fragment at m/z 112, and subsequent loss of chlorine or fragmentation of the pyridine ring can lead to the fragment at m/z 76.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

Data Acquisition (¹H NMR):

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak.

Data Acquisition (¹³C NMR):

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans and a longer relaxation delay may be required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Technique):

-

Grind a small amount of this compound with dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition (FTIR):

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

Data Acquisition (EI-MS):

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes ionization and fragmentation of the molecule.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of an organic compound like this compound and a potential fragmentation pathway in mass spectrometry.

Caption: General workflow for spectroscopic analysis.

Caption: A potential mass fragmentation pathway.

References

The Biological Versatility of 2-Chloro-3-nitropyridine Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-chloro-3-nitropyridine represent a promising class of heterocyclic compounds with a broad spectrum of biological activities. Their unique chemical structure, featuring a pyridine ring substituted with a reactive chlorine atom and a nitro group, makes them valuable synthons for the generation of diverse molecular libraries. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of these derivatives, with a focus on their potential as anticancer and antimicrobial agents. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Synthesis of this compound Derivatives

The this compound scaffold serves as a versatile starting material for the synthesis of a wide array of biologically active molecules. The presence of the electron-withdrawing nitro group activates the chlorine atom for nucleophilic substitution, allowing for the introduction of various functional groups at the C2 position. A general synthetic approach involves the reaction of this compound with a variety of nucleophiles, such as amines, thiols, and alcohols, to yield a diverse range of derivatives.

For instance, the reaction of this compound with substituted anilines can produce 2-anilino-3-nitropyridine derivatives. Subsequent reduction of the nitro group to an amine provides a handle for further functionalization, such as amide bond formation, leading to the creation of more complex molecules with potential therapeutic applications.[1]

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, with some derivatives exhibiting potent activity at micromolar concentrations.

Quantitative Anticancer Activity Data

The following table summarizes the reported in vitro anticancer activity of various this compound and related pyridine derivatives.

| Compound/Derivative | Cancer Cell Line | Assay | Activity (IC50/GI50 in µM) | Reference |

| 2-Anilino Dimer (4d) | DU-145 (Prostate) | Cytotoxicity Assay | Significant Activity (exact value not specified) | [1] |

| Compound 5 | A549 (Lung) | Cytotoxicity Assay | 10.67 ± 1.53 | [2] |

| C6 (Glioma) | Cytotoxicity Assay | 4.33 ± 1.04 | [2] | |

| Compound 2 | A549 (Lung) | Cytotoxicity Assay | 24.0 ± 3.46 | [2] |

| C6 (Glioma) | Cytotoxicity Assay | 23.33 ± 2.08 | [2] | |

| Compound 3 | A549 (Lung) | Cytotoxicity Assay | 28.0 ± 1.0 | [2] |

| C6 (Glioma) | Cytotoxicity Assay | 49.33 ± 1.15 | [2] | |

| Compound 10 | A549 (Lung) | Cytotoxicity Assay | 29.67 ± 5.51 | [2] |

| C6 (Glioma) | Cytotoxicity Assay | 12.33 ± 4.93 | [2] | |

| Compound 9 | A549 (Lung) | Cytotoxicity Assay | 51.5 ± 4.95 | [2] |

| C6 (Glioma) | Cytotoxicity Assay | 25.33 ± 1.53 | [2] | |

| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h) | NCI-60 Panel (Mean) | MTT Assay | GI50: 1.57, TGI: 13.3 | |

| MOLT-4 (Leukemia) | MTT Assay | GI50: < 0.01 | ||

| SW-620 (Colon) | MTT Assay | GI50: < 0.01 |

Mechanism of Action: Microtubule Targeting and Apoptosis Induction

A key mechanism underlying the anticancer activity of certain nitropyridine derivatives is the disruption of microtubule dynamics. These compounds can act as microtubule-targeting agents, binding to tubulin and inhibiting its polymerization. This interference with microtubule formation leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.

The following diagram illustrates the proposed signaling pathway for apoptosis induction by microtubule-targeting this compound derivatives.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The introduction of different substituents onto the pyridine ring can modulate the antimicrobial spectrum and potency of these compounds.

Quantitative Antimicrobial Activity Data

The following table summarizes the reported in vitro antimicrobial activity of various this compound and related pyridine derivatives.

| Compound/Derivative | Microbial Strain | Assay | Activity (MIC in µg/mL) | Reference |

| Nitrated Pyrrolomycins | S. aureus | Broth Microdilution | 15.6–62.5 | |

| Nitrated Pyrrolomycins | Candida sp. | Broth Microdilution | 15.6–62.5 | |

| Nitrated Benzothiazoles | P. aeruginosa | Not specified | Significant Activity | |

| (Pyridin-2-yl)piperazine derivative (98, R = 2-OH) | B. subtilis | Broth Microdilution | 62.5 | |

| (Pyridin-2-yl)piperazine derivative (98, R = 2-OH) | C. krusei | Broth Microdilution | 62.5 |

Enzyme Inhibition

The diverse structures that can be generated from the this compound scaffold make these compounds attractive candidates for enzyme inhibitors. For example, 3-nitropyridylpiperazine derivatives have been synthesized and evaluated as potential urease inhibitors for the treatment of gastric diseases.

Quantitative Enzyme Inhibition Data

| Compound/Derivative | Enzyme | Assay | Activity (IC50 in µM) | Reference |

| 3-Nitropyridylpiperazine derivatives (19) | Jack Bean Urease | Urease Inhibition Assay | 2.0–2.3 |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of the biological activity of novel compounds. The following sections provide methodologies for key assays cited in this guide.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for an additional 48 to 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the antimicrobial agent that prevents visible growth of the microorganism.

-

Preparation of Compound Dilutions: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. This suspension should be further diluted in the growth medium to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add 100 µL of the diluted microbial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a growth control well (medium and inoculum without the compound) and a sterility control well (medium only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

This compound derivatives have emerged as a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated anticancer and antimicrobial activities, coupled with a well-defined mechanism of action for some derivatives, make them attractive candidates for further development. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies to optimize potency and selectivity. This technical guide provides a foundational resource for researchers to explore and expand upon the therapeutic potential of this important class of molecules. Further investigation into their in vivo efficacy, pharmacokinetic properties, and safety profiles will be crucial in translating their promising in vitro activities into clinically viable therapeutic agents.

References

A Technical Guide to the Research Applications of 2-Chloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-nitropyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the presence of a chloro, a nitro, and a pyridine nitrogen atom, render it a valuable scaffold for the synthesis of a diverse array of functional molecules. This technical guide provides an in-depth overview of the research applications of this compound, with a focus on its utility in the development of novel therapeutics. This document details its physicochemical properties, key synthetic transformations, and its role as a precursor to potent inhibitors of various biological targets, including Janus kinase 2 (JAK2), glycogen synthase kinase-3 (GSK-3), and urease. Detailed experimental protocols for seminal reactions, quantitative data on the biological activity of its derivatives, and graphical representations of relevant signaling pathways are provided to facilitate further research and application.

Physicochemical Properties

This compound is a yellow crystalline solid at room temperature. A comprehensive summary of its physicochemical properties and those of its key synthetic intermediate, 2-chloro-3-aminopyridine, is presented below.

| Property | This compound | 2-Chloro-3-aminopyridine |

| CAS Number | 5470-18-8 | 6298-19-7 |

| Molecular Formula | C₅H₃ClN₂O₂ | C₅H₅ClN₂ |

| Molecular Weight | 158.54 g/mol | 128.56 g/mol |

| Appearance | Yellow crystalline solid | Off-white to yellow to pink crystalline powder |

| Melting Point | 100-103 °C | 76-78 °C |

| Boiling Point | Not available | 130-134 °C (at 12.75 mmHg) |

| Solubility | Sparingly soluble in water | Soluble in methanol and water (30 g/L) |

| LogP | 1.643 (calculated) | Not available |

| pKa | Not available | Not available |

Core Synthetic Transformations

The reactivity of this compound is dominated by two primary transformations: nucleophilic aromatic substitution (SNAr) at the C2 position and reduction of the nitro group to an amine. These reactions provide a versatile platform for the introduction of diverse functional groups and the construction of complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position is activated towards nucleophilic displacement by the electron-withdrawing effects of the adjacent nitro group and the pyridine nitrogen. This allows for the facile introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates.

Experimental Protocol: Synthesis of 2-Anilino-3-nitropyridine Derivatives

A mixture of this compound (1.0 eq) and a substituted aniline (1.0-1.2 eq) in ethylene glycol is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and dried to afford the corresponding 2-anilino-3-nitropyridine derivative.

Table of Reported Yields:

| Aniline Substituent | Yield (%) |

| 4-Methoxy | 94 |

| 4-Fluoro | 92 |

| 4-Chloro | 90 |

| Unsubstituted | 93 |

Reduction of the Nitro Group

The nitro group of this compound can be selectively reduced to an amino group, yielding the key intermediate 2-chloro-3-aminopyridine. This transformation opens up a plethora of synthetic possibilities for further functionalization, including diazotization reactions and amide bond formation.

Experimental Protocol 1: Reduction with Sodium Sulfide

To a stirred suspension of this compound in water, a solution of sodium sulfide in water is added dropwise. The reaction mixture is heated to maintain a gentle reflux. After the reaction is complete (monitored by TLC), the mixture is cooled, and the precipitated solid is collected by filtration. The solid is dissolved in dilute hydrochloric acid and filtered. The filtrate is then neutralized with an aqueous solution of sodium hydroxide to a pH of 9-10 to precipitate the product. The solid is collected by filtration, washed with water, and dried under vacuum to yield 2-chloro-3-aminopyridine. Yields of 74-86% have been reported.

Experimental Protocol 2: Reduction with TiCl₄/Mg

Under a nitrogen atmosphere, titanium tetrachloride (TiCl₄) is added to anhydrous tetrahydrofuran (THF) at -5 to 5 °C with constant stirring to form a yellow suspension. Magnesium (Mg) turnings are then added, and the mixture is refluxed for 3 hours to obtain a black suspension. The reaction mixture is cooled to 0 °C, and this compound is added in portions. The reaction is stirred at room temperature for 1 hour. The reaction is quenched by the addition of water and 25% aqueous ammonia. The product is extracted with diethyl ether, and the combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to give 2-chloro-3-aminopyridine. A yield of 98% has been reported for this method.

Applications in Drug Discovery and Development

The versatility of this compound as a synthetic intermediate has led to its application in the development of a range of biologically active molecules.

Anti-ulcer Agents: Pirenzepine

2-Chloro-3-aminopyridine, derived from this compound, is a crucial precursor for the synthesis of pirenzepine, a selective M1 muscarinic receptor antagonist used for the treatment of peptic ulcers.

Synthetic Workflow for a Pirenzepine Intermediate

Caption: Synthetic step towards a key intermediate of Pirenzepine.

Experimental Protocol: Synthesis of a Pirenzepine Intermediate

In a 1000 mL reaction flask, add 600 mL of butanol, 100 g of 2-amino-N-(2-chloropyridin-3-yl)benzamide, and 2 mL of concentrated sulfuric acid. The reaction mixture is heated to reflux (approximately 80 °C) for 3 hours. After cooling to room temperature, the solid product is collected by filtration, washed with acetone, and dried under vacuum at 50-60 °C to yield the faint yellow solid product. A yield of 98% has been reported.

Janus Kinase 2 (JAK2) Inhibitors

Derivatives of 2-aminopyridine have been investigated as potent and selective inhibitors of Janus kinase 2 (JAK2), a key enzyme in cytokine signaling pathways implicated in myeloproliferative neoplasms.

JAK-STAT Signaling Pathway

Caption: Inhibition of the JAK-STAT pathway by 2-aminopyridine derivatives.

Table of Reported Biological Activity of Pyridine-based JAK2 Inhibitors:

| Compound ID | JAK2 IC₅₀ (nM) | Selectivity vs JAK1 | Selectivity vs JAK3 | Reference |

| 21b | 9 | 276-fold | 184-fold | |

| Napabucasin | 12.62 ± 2.12 | - | - | |

| 2'-Methyl Napabucasin | 11.11 ± 0.13 | - | - | |

| Ruxolitinib (Series A) | 0.29 - 5.0 | - | - | |

| Fedratinib (Series C) | 0.75 - 11.4 | - | - |

Glycogen Synthase Kinase-3 (GSK-3) Inhibitors

Pyridine-based scaffolds have been explored for the development of inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase involved in numerous cellular processes and implicated in diseases such as Alzheimer's disease and type 2 diabetes.

GSK-3 Signaling Pathway

Caption: Pyridine derivatives as inhibitors of the Wnt/β-catenin pathway.

Table of Reported Biological Activity of Pyridine-based GSK-3 Inhibitors:

| Compound Class | GSK-3 IC₅₀ | Reference |

| 3-Anilino-4-arylmaleimides | Low nanomolar | |

| Pyrazolo[3,4-b]pyridines | Potent inhibitors | |

| 6-Aryl-pyrazolo[3,4-b]pyridines | Potent inhibitors |

Urease Inhibitors

This compound serves as a starting material for the synthesis of urease inhibitors, which have potential applications in treating infections caused by urease-producing bacteria.

Experimental Workflow for Urease Inhibitor Synthesis

Caption: General synthetic route to nitropyridine-based urease inhibitors.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its predictable reactivity allows for the efficient construction of a wide range of heterocyclic compounds with potent biological activities. The examples provided in this guide, from anti-ulcer agents to kinase and enzyme inhibitors, underscore the broad potential of this scaffold in medicinal chemistry. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers engaged in the design and synthesis of new bioactive molecules, further unlocking the potential of this compound in drug discovery and beyond.

2-Chloro-3-nitropyridine: A Versatile Building Block for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of both an electron-withdrawing nitro group and a labile chlorine atom on the pyridine ring, render it susceptible to a variety of chemical transformations. This reactivity profile makes it an attractive starting material for the synthesis of a diverse array of more complex molecules, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on its utility in constructing key molecular scaffolds.

Chemical and Physical Properties

This compound is a yellow crystalline solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 5470-18-8 |

| Molecular Formula | C₅H₃ClN₂O₂ |

| Molecular Weight | 158.54 g/mol |

| Appearance | Yellow crystalline powder |

| Melting Point | 100-103 °C |

| Solubility | Sparingly soluble in water |

Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily dictated by the reactivity of the chlorine and nitro substituents. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of both the adjacent nitro group and the pyridine ring nitrogen. The nitro group, in turn, can be readily reduced to an amino group, providing a handle for further functionalization.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The C2-chloro group of this compound is readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction provides a straightforward and efficient method for the introduction of diverse functional groups at this position.

Caption: General scheme for the SNAr reaction of this compound.

With Amines: The reaction of this compound with primary and secondary amines proceeds readily to afford 2-amino-3-nitropyridine derivatives. These products are valuable intermediates, as the nitro group can be subsequently reduced to an amine, opening pathways to various heterocyclic systems. For instance, the reaction with substituted anilines has been used to generate precursors for potential cytotoxic agents.[1]

With Alcohols: Alkoxides react with this compound to yield 2-alkoxy-3-nitropyridines. These reactions are typically carried out in the presence of a base to generate the alkoxide nucleophile in situ.

With Thiols: Thiolates also readily displace the chloride to form 2-thioether-3-nitropyridine derivatives.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagents and Conditions | Product | Yield (%) |

| Substituted Anilines | Ethylene glycol, heat | 2-Anilino-3-nitropyridine derivatives | 90-94[1] |

| Piperazine | - | 1-(3-Nitropyridin-2-yl)piperazine | - |

| 4-Aminophenol | - | 4-(3-Nitropyridin-2-yloxy)aniline | - |

Experimental Protocol: Synthesis of 2-Anilino-3-nitropyridine Derivatives [1]

A mixture of this compound (1.0 eq) and a substituted aniline (1.0-1.2 eq) in ethylene glycol is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by filtration or extraction. The crude product can be purified by recrystallization or column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

While the chlorine atom at the C2 position is highly activated for SNAr, it can also participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions significantly expand the synthetic utility of this compound.

Caption: Palladium-catalyzed cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond between this compound and an organoboron reagent, typically a boronic acid or its ester. This is a powerful method for synthesizing 2-aryl-3-nitropyridines. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with a potentially coordinating substrate like a pyridine derivative.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne. This reaction provides access to 2-alkynyl-3-nitropyridine derivatives, which are versatile intermediates for further transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an alternative to the classical SNAr for the formation of C-N bonds. It is particularly useful for coupling less nucleophilic amines or when milder reaction conditions are required.

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | Buchwald-type phosphines (e.g., SPhos, XPhos) | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, THF | 80-110 |

| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, DIPA | THF, DMF | Room Temp - 80 |

| Buchwald-Hartwig | Pd(OAc)₂ or Pd₂(dba)₃ | Buchwald-type phosphines (e.g., BINAP, Xantphos) | NaOtBu, K₂CO₃ | Toluene, Dioxane | 80-110 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To an oven-dried reaction vessel is added this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 eq). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous solvent (e.g., dioxane or toluene) is added, and the mixture is heated with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Reduction of the Nitro Group

The nitro group of this compound and its derivatives can be readily reduced to an amino group using various reducing agents. This transformation is a key step in the synthesis of many biologically active molecules.

Caption: Reduction of the nitro group to an amine.

Common reducing agents include:

-

Stannous chloride (SnCl₂): A classical method for the reduction of aromatic nitro groups.[1]

-

Catalytic Hydrogenation: Using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

-

Iron powder in acidic media: A cost-effective and common method for large-scale reductions.

The resulting 2-substituted-3-aminopyridines are versatile intermediates. For example, 2-chloro-3-aminopyridine is a key precursor for the synthesis of the anti-ulcer drug pirenzepine.[2]

Experimental Protocol: Reduction of 2-Anilino-3-nitropyridine with Stannous Chloride [1]

To a solution of the 2-anilino-3-nitropyridine derivative in a suitable solvent like methanol or ethanol, stannous chloride dihydrate (SnCl₂·2H₂O) is added. The mixture is heated to reflux and the reaction is monitored by TLC. After completion, the solvent is removed, and the residue is treated with a base (e.g., aqueous NaOH or NaHCO₃) to precipitate the product. The solid is collected by filtration, washed with water, and dried.

Applications in the Synthesis of Biologically Active Molecules

The reactivity profile of this compound makes it a valuable precursor for the synthesis of a wide range of biologically active compounds.

-

Pirenzepine: As mentioned, 2-chloro-3-aminopyridine, derived from this compound, is a crucial intermediate in the synthesis of pirenzepine, an M1 selective muscarinic receptor antagonist used to treat peptic ulcers.[2]

-

Imidazole[4,5-b]pyridines: These bicyclic heterocycles are present in many pharmacologically active compounds. This compound serves as a starting material for their synthesis through a sequence of nucleophilic substitution, reduction, and cyclization.[1]

-

Agrochemicals: The pyridine scaffold is a common feature in many pesticides and herbicides. The functional handles on this compound allow for the construction of novel agrochemical candidates.

Conclusion

This compound is a commercially available and highly versatile building block in organic synthesis. Its ability to undergo a range of transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provides access to a wide array of substituted pyridine derivatives. The subsequent reduction of the nitro group further enhances its synthetic utility, making it a key starting material for the construction of complex heterocyclic systems found in pharmaceuticals and other functional materials. The methodologies outlined in this guide provide a foundation for researchers to effectively utilize this powerful synthetic tool in their own research and development endeavors.

References

Methodological & Application

Synthesis of 2-Chloro-3-nitropyridine from 2-Pyridone: An Application Note and Protocol

Abstract

This document provides a detailed protocol for the synthesis of 2-chloro-3-nitropyridine, a key intermediate in the development of pharmaceutical and agrochemical compounds. The synthesis is a robust two-step process commencing with the nitration of commercially available 2-pyridone (2-hydroxypyridine) to yield 3-nitro-2-pyridone, followed by a deoxychlorination reaction to furnish the final product. This application note includes comprehensive experimental procedures, a summary of quantitative data, and workflow diagrams to guide researchers and drug development professionals.

Introduction

This compound is a versatile heterocyclic building block widely utilized in organic synthesis. Its utility stems from the presence of two reactive sites: a nitro group that can be reduced to an amine, and a chloro group susceptible to nucleophilic substitution. This dual reactivity makes it an important precursor for the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients and pesticides. The synthetic route starting from inexpensive 2-pyridone is an efficient and common method for its preparation on a laboratory and industrial scale. The process involves an initial electrophilic nitration followed by chlorination of the intermediate hydroxypyridine.

Overall Reaction Scheme

The synthesis proceeds in two distinct steps:

-

Nitration: 2-Pyridone is treated with a mixture of concentrated nitric and sulfuric acids to introduce a nitro group at the 3-position of the pyridine ring.

-

Chlorination: The resulting 3-nitro-2-pyridone is converted to this compound using a chlorinating agent such as phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅).

Experimental Protocols

Safety Precautions: This procedure involves the use of strong acids (sulfuric, nitric) and corrosive chlorinating agents (POCl₃, PCl₅). All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Step 1: Synthesis of 3-Nitro-2-pyridone

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 75 mL of concentrated sulfuric acid (H₂SO₄, 98%).

-

Cooling: Cool the flask in an ice-salt bath to between 0 °C and 5 °C.

-

Addition of 2-Pyridone: While maintaining the temperature below 10 °C, slowly add 2-pyridone (20.0 g, 0.21 mol) in small portions with vigorous stirring. Ensure each portion dissolves completely before adding the next.

-

Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 15 mL of concentrated nitric acid (HNO₃, 70%) to 15 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Nitration: Slowly add the cold nitrating mixture to the 2-pyridone solution via the dropping funnel over a period of 60-90 minutes. Carefully monitor the internal temperature and maintain it below 10 °C throughout the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours.

-

Work-up: Carefully pour the reaction mixture onto 400 g of crushed ice with stirring. A yellow precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with copious amounts of cold water until the washings are neutral (pH ~7).

-

Drying: Dry the resulting yellow solid (3-nitro-2-pyridone) in a vacuum oven at 50-60 °C to a constant weight. The product can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitro-2-pyridone (14.0 g, 0.10 mol) and phosphorus oxychloride (POCl₃, 60 mL, 0.64 mol).

-

Addition of PCl₅: To this suspension, carefully add phosphorus pentachloride (PCl₅, 23.0 g, 0.11 mol) in portions. The reaction may be slightly exothermic.

-

Reaction: Heat the mixture to reflux (approximately 105-110 °C) using a heating mantle and stir for 4-5 hours. The reaction should become a clear, dark solution.

-

Removal of Excess POCl₃: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess POCl₃ by distillation under reduced pressure.

-

Work-up: Very carefully and slowly, pour the viscous residue onto 300 g of crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and will generate HCl gas; perform this in a well-ventilated fume hood.

-

Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) or a 20% sodium hydroxide (NaOH) solution until the pH is approximately 7-8. A solid precipitate will form.

-

Extraction: Extract the product from the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound as a pale yellow crystalline solid.

Data Presentation

Table 1: Summary of Reaction Parameters and Product Characterization

| Parameter | Step 1: Nitration | Step 2: Chlorination |

| Starting Material | 2-Pyridone | 3-Nitro-2-pyridone |

| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | POCl₃, PCl₅ |

| Temperature | 0 - 10 °C | 105 - 110 °C (Reflux) |

| Reaction Time | 4 - 5 hours | 4 - 5 hours |

| Typical Yield | 75 - 85% | ~92%[1] |

| Product Name | 3-Nitro-2-pyridone | This compound |

| Appearance | Yellow Solid | Pale Yellow Crystalline Solid |

| Melting Point | 218 - 220 °C | 100 - 103 °C |

| ¹H NMR (CDCl₃) | - | δ 8.64 (dd, 1H), 8.25 (dd, 1H), 7.51 (dd, 1H)[2] |

| ¹³C NMR (CDCl₃) | - | δ 153.2, 145.1, 134.9, 131.8, 125.4[2] |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the sequential workflow for the synthesis of this compound.

References

Synthesis of 2-Chloro-3-nitropyridine: An Application Note and Laboratory Protocol

Introduction

2-Chloro-3-nitropyridine is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its utility is pronounced in the development of novel therapeutic agents, including anti-ulcer and anti-AIDS medications. This document provides a comprehensive, step-by-step laboratory-scale protocol for the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. The primary synthesis route detailed herein involves a two-step process commencing with the nitration of 2-hydroxypyridine, followed by chlorination of the resulting 3-nitropyridin-2-ol intermediate.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis protocol.

| Parameter | Step 1: Nitration | Step 2: Chlorination | Overall |

| Starting Material | 2-Hydroxypyridine | 3-Nitropyridin-2-ol | 2-Hydroxypyridine |

| Key Reagents | Sulfuric Acid, Nitric Acid | Thionyl Chloride, DMF | - |

| Reaction Time | 18 hours | 3 hours | 21 hours |

| Reaction Temperature | 60°C | 110°C | - |

| Yield | Not specified | High | Up to 93% (for chlorination step) |

| Purity | - | >98% | >98% |

Experimental Protocol

This protocol is based on established synthetic transformations and should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment

-

2-Hydroxypyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Thionyl Chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Ice

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Beakers

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Standard laboratory glassware

Step 1: Synthesis of 3-Nitropyridin-2-ol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid.

-

Addition of Starting Material: Carefully add 2-hydroxypyridine to the sulfuric acid while stirring. The mixture may warm up; ensure the addition is controlled to maintain a manageable temperature.

-

Nitration: Cool the mixture in an ice bath. Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise via a dropping funnel, ensuring the temperature of the reaction mixture is maintained at 60°C.

-

Reaction: After the addition is complete, allow the reaction to stir at 60°C for 18 hours.

-

Work-up: Carefully pour the reaction mixture over crushed ice. The product, 3-nitropyridin-2-ol, will precipitate out of solution.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any residual acid.

-

Drying: Dry the collected solid, 3-nitropyridin-2-ol, thoroughly before proceeding to the next step.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the dried 3-nitropyridin-2-ol.

-

Addition of Reagents: Add N,N-dimethylformamide (DMF) to the flask, followed by the slow and careful addition of thionyl chloride. The reaction is exothermic and will release gas, so ensure it is performed in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to 110°C and maintain this temperature for 3 hours.[1] A patent also describes a similar chlorination step using triphosgene at a lower temperature of 90-130°C, which results in a high yield of 93%.[2][3]

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture into ice water.

-

Extraction: The product can be extracted from the aqueous mixture using an organic solvent such as ether.[2]

-

Purification: The organic layers are combined, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield this compound. The final product can be further purified by recrystallization if necessary. A patent suggests wet distillation after neutralization with an alkali solution to obtain the final product.[2][3]

Experimental Workflow Diagram

Caption: Synthetic pathway for this compound.

Safety Precautions